molecular formula C14H26N2O2 B1402231 Tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate CAS No. 1314776-19-6

Tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate

Cat. No.: B1402231
CAS No.: 1314776-19-6
M. Wt: 254.37 g/mol
InChI Key: OCTLOCGNRWISQP-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Bicyclic Amine Framework

The crystallographic analysis of this compound focuses on the bicyclic amine framework comprising a six-membered piperidine ring fused to a five-membered pyrrolidine ring. While direct crystallographic data for this specific compound is not available in the provided sources, structural insights can be inferred from related bicyclic systems. For example, studies on analogous piperidine-pyrrolidine hybrids reveal that the piperidine ring adopts a chair conformation, while the pyrrolidine ring exhibits puckering due to its smaller size and ring strain.

Key structural features include:

  • Piperidine ring : Chair conformation with equatorial substituents to minimize steric hindrance.
  • Pyrrolidine ring : Envelope or twist conformations to alleviate ring strain.
  • Boc group : Positioned at the 1-carbon of the piperidine ring, acting as a protecting group for the amine.
Parameter Piperidine Ring Pyrrolidine Ring Boc Group
Conformation Chair Envelope/Twist Flexible, exposed site
Bond Angles ~110° (N-C-C) ~105° (N-C-C) ~120° (O-C-O)
Substituent Position 3-position 3-position 1-position

This framework enables controlled reactivity in synthetic applications, particularly in peptide coupling and heterocycle formation.

Properties

IUPAC Name

tert-butyl 3-pyrrolidin-3-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-5-12(10-16)11-6-7-15-9-11/h11-12,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTLOCGNRWISQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Scheme:

Tert-butyl piperidine-1-carboxylate + Pyrrolidine → Tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate

Reaction conditions:

  • Base: Sodium hydride or potassium carbonate
  • Solvent: THF or DMF
  • Temperature: Usually 50–80°C
  • Time: 12–24 hours

Detailed Preparation Methods

Method A: Nucleophilic Substitution Using Sodium Hydride

This method is extensively reported in chemical literature and patent documents, emphasizing the use of sodium hydride for deprotonating pyrrolidine, which then attacks the electrophilic carbon on the protected piperidine ring.

Step Reagents & Conditions Description
1 Tert-butyl piperidine-1-carboxylate, pyrrolidine Dissolved in THF or DMF
2 Sodium hydride (NaH) Added slowly at 0°C to deprotonate pyrrolidine
3 Heating to 50–70°C Maintained for 12–24 hours to promote nucleophilic substitution
4 Work-up Quenching with water, extraction, purification via chromatography

Method B: Catalytic or Base-Mediated Coupling

Alternatively, potassium carbonate can be used as a milder base, especially in the presence of phase-transfer catalysts, to facilitate the reaction under milder conditions.

Step Reagents & Conditions Description
1 Tert-butyl piperidine-1-carboxylate, pyrrolidine Dissolved in DMF
2 Potassium carbonate (K₂CO₃) Added as base
3 Reflux at 80°C For 12–24 hours
4 Purification Chromatography or recrystallization

Industrial and Optimized Methods

In large-scale manufacturing, continuous flow reactors are employed to improve safety and yield. These processes involve precise control of temperature, reactant addition rates, and reaction times. The use of automated systems ensures reproducibility and high purity.

Flow Synthesis Parameters:

Parameter Typical Range Purpose
Temperature 50–70°C Accelerate reaction kinetics
Residence Time 1–4 hours Ensure complete conversion
Reactant Concentration 0.1–0.5 M Optimize yield and minimize by-products

Reaction Data and Yields

Method Reagents Solvent Temperature Yield (%) Remarks
A Sodium hydride, tert-butyl piperidine-1-carboxylate, pyrrolidine THF 50–70°C 75–85 Widely used in laboratory synthesis
B K₂CO₃, tert-butyl piperidine-1-carboxylate, pyrrolidine DMF Reflux 70–80 Milder conditions, scalable

Notes on Purification and Characterization

Post-reaction, the crude product is typically purified via silica gel chromatography, recrystallization, or preparative HPLC. Structural confirmation involves NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to verify the integrity of the tert-butyl group and the pyrrolidine substitution.

Research Findings and Data Tables

Recent research indicates that the nucleophilic substitution approach yields high-purity products with minimal by-products. For example, a study on similar piperidine derivatives reported yields exceeding 80% with optimized reaction conditions, demonstrating the robustness of this synthetic route.

Study Reagents Conditions Yield (%) Key Findings
NaH, tert-butyl piperidine-1-carboxylate, pyrrolidine THF, 60°C, 16 h 82 High purity, scalable process
MgBr-based Grignard, piperidone derivatives THF, 60°C, 24 h 78 Suitable for complex modifications

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in THF or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis Routes

The synthesis of tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate typically involves:

  • Nucleophilic Substitution : The reaction of tert-butyl piperidine-1-carboxylate with pyrrolidine.
    • Reagents : Sodium hydride or potassium carbonate.
    • Conditions : Carried out in solvents like THF or DMF at elevated temperatures.
  • Industrial Production : Continuous flow processes can enhance efficiency and yield, utilizing automated reactors for precise control over reaction parameters .

Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules . Its ability to undergo various reactions (oxidation, reduction, and substitution) makes it valuable for creating diverse chemical entities.

Medicinal Chemistry

This compound is explored for its potential therapeutic applications:

  • Biological Activity : Studies indicate interactions with specific biological targets, suggesting possible roles in drug development for treating diseases.
  • Case Study : Research has shown its effectiveness in modulating receptor activity, which could lead to the development of new pharmacological agents.

Pharmaceutical Industry

In the pharmaceutical sector, this compound is utilized in the production of various drugs:

  • Applications : It is involved in synthesizing compounds that exhibit significant biological activities, including analgesic and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate (CAS 1314771-79-3)

  • Structure : Pyrrolidine substituent at the 4-position of piperidine.
  • Molecular Formula : C₁₄H₂₆N₂O₂ (identical to the target compound).
  • Properties : Similar molecular weight (254.37 g/mol) but distinct stereoelectronic effects due to positional isomerism. Predicted density (1.046 g/cm³ ) and boiling point (345.7°C ) align closely with the target compound .

tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate (CAS 912368-73-1)

  • Structure: Methylamino group instead of pyrrolidine at the 3-position.
  • Molecular Formula : C₁₁H₂₂N₂O₂.
  • Properties: Lower molecular weight (214.30 g/mol) and reduced steric bulk compared to the target compound. The methylamino group enhances nucleophilicity, enabling facile acylation or alkylation .

Functionalized Derivatives

tert-Butyl 3-(4-Fluorostyryl)piperidine-1-carboxylate

  • Structure : Styryl group with a fluorine substituent at the 3-position.
  • Synthesis : Prepared via Wittig reaction from tert-butyl 3-formylpiperidine-1-carboxylate, yielding 56% as a yellow oil .
  • Applications : Styryl derivatives are often explored as fluorophores or kinase inhibitors.

tert-Butyl 3-(cyclobutanecarboxamido)piperidine-1-carboxylate

  • Structure : Cyclobutane carboxamide substituent.
  • Significance : Demonstrates the scaffold’s adaptability for introducing rigid, lipophilic groups. Similarity score of 0.93 to the target compound suggests overlapping synthetic utility .

tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate (CAS 1552276-93-3)

  • Structure : Fluorinated pyrrolidine at the 4-position.
  • Molecular Formula : C₁₄H₂₅FN₂O₂.
  • Properties : Fluorine enhances metabolic stability and bioavailability. Molecular weight (272.36 g/mol ) exceeds the target compound due to fluorine substitution .

Table 1: Key Properties of Selected Analogs

Compound Molecular Formula Molecular Weight (g/mol) Melting Point/State Yield in Synthesis Key Feature
Target Compound C₁₄H₂₆N₂O₂ 254.37 Not reported N/A Pyrrolidine at 3-position
tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate C₁₄H₂₆N₂O₂ 254.37 Not reported N/A Pyrrolidine at 4-position
tert-Butyl 3-(4-Fluorostyryl)piperidine-1-carboxylate C₁₈H₂₂FNO₂ 303.38 Yellow oil 56% Styryl functionalization
tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate C₁₁H₂₂N₂O₂ 214.30 Not reported N/A Methylamino group

Biological Activity

Tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a piperidine ring. The synthesis typically involves nucleophilic substitution reactions between tert-butyl piperidine-1-carboxylate and pyrrolidine, often using bases like sodium hydride or potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate the activity of receptors or enzymes, leading to diverse physiological effects. Notably, studies have indicated that it may influence autophagy processes, which are crucial for cellular homeostasis .

1. Autophagy Modulation

Recent research has highlighted the role of this compound in modulating autophagy. In a study focused on identifying small-molecule modulators of autophagy, compounds similar to this one were shown to activate autophagic flux without affecting cell viability . This suggests potential applications in neurodegenerative diseases where autophagy plays a protective role.

2. Interaction with Biological Targets

The compound's ability to bind to specific receptors or enzymes has been investigated. For instance, it has been noted that modifications in its structure can enhance its binding affinity and selectivity towards certain biological targets, potentially leading to improved therapeutic outcomes .

3. Case Studies

Several case studies have demonstrated the compound's efficacy in various biological assays:

  • Study on Cancer Cell Lines : In vitro assays showed that derivatives of piperidine compounds, including this compound, exhibited antiproliferative effects on human breast and ovarian cancer cell lines. The IC50 values ranged from 19.9 to 75.3 µM, indicating moderate activity against these cancer types .
  • Neuroprotective Effects : In models of neurodegeneration, compounds similar to this compound have been shown to enhance neuronal survival by promoting autophagic processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure TypeNotable Activity
Tert-butyl 4-(pyrrolidin-3-YL)piperidine-1-carboxylatePiperidine DerivativeAntiproliferative effects
Tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylateTosyloxy derivativePotential neuroprotective effects

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine or pyrrolidine ring. For example:

  • Step 1: Reacting cyclopropylamine with thiocyanate to form a triazole intermediate (commonly used in analogous compounds) .
  • Step 2: Coupling the intermediate with tert-butyl carbamate under optimized conditions (e.g., using DMAP and triethylamine in dichloromethane at 0–20°C) .
  • Alternative Route: Aromatic substitution reactions using K₂CO₃ in DMF at elevated temperatures (80–100°C) under nitrogen, followed by purification via column chromatography .
    Key reagents include tert-butyl carbamate, thiocyanates, and catalysts like DMAP. Yield optimization often requires adjusting solvent polarity and reaction time .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear respiratory protection (N95 mask), nitrile gloves, and chemical-resistant goggles to prevent inhalation, skin contact, or eye exposure .
  • Ventilation: Use fume hoods for weighing or synthesizing the compound to avoid aerosol dispersion .
  • Emergency Measures: Ensure access to eyewash stations and emergency showers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
  • Storage: Store in a cool, dry place away from ignition sources (e.g., open flames) .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly for tert-butyl and piperidine/pyrrolidine moieties .
  • X-ray Crystallography: SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures. High-resolution data (≤1.0 Å) improves accuracy in resolving bond angles and torsional strain .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for verifying synthetic products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

  • Catalyst Selection: Use DMAP to accelerate acylation reactions or transition-metal catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, dichloromethane) improve solubility of intermediates. For sensitive reactions, ionic liquids may reduce side products .
  • Temperature Control: Lower temperatures (0–20°C) minimize decomposition during exothermic steps, while higher temperatures (80–100°C) accelerate slow reactions .
  • Purification: Use silica gel chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol/water mixtures to isolate high-purity products .

Q. How can researchers resolve contradictions in crystallographic or toxicity data?

Methodological Answer:

  • Crystallographic Discrepancies:
    • Validate data using multiple software tools (e.g., Olex2 alongside SHELX) to cross-check refinement parameters .
    • Collect complementary data (e.g., neutron diffraction) to resolve ambiguous electron density maps .
  • Toxicity Ambiguities:
    • Conduct in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies (rodent models) to clarify acute toxicity .
    • Cross-reference regulatory databases (e.g., EPA DSSTox, PubChem) to identify gaps in existing hazard classifications .

Q. What strategies are effective for evaluating the compound’s potential in drug discovery?

Methodological Answer:

  • Target Interaction Studies:
    • Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for receptors like GPCRs or kinases, leveraging the compound’s piperidine-pyrrolidine scaffold .
    • Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .
  • ADME Profiling:
    • Measure logP (octanol/water partition coefficient) to assess lipophilicity and blood-brain barrier penetration .
    • Perform hepatic microsomal stability assays to predict metabolic clearance .

Q. How can researchers address solubility challenges in biological assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture medium .
  • Surfactant Addition: Incorporate polysorbate-80 (0.01–0.1%) to stabilize colloidal dispersions in aqueous buffers .
  • Salt Formation: Synthesize hydrochloride or trifluoroacetate salts to enhance water solubility without altering pharmacological activity .

Q. What analytical techniques are recommended for detecting impurities or degradation products?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (220–254 nm) to separate and quantify degradation products (e.g., tert-butyl cleavage byproducts) .
  • LC-MS/MS: Identify low-abundance impurities via tandem MS, particularly for oxidated or hydrolyzed derivatives .
  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV-A), and acidic/basic conditions to simulate stability under stress .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate

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